2,5-Dimethyl-6-nitro-1,3-benzoxazole
Beschreibung
Eigenschaften
CAS-Nummer |
88172-91-2 |
|---|---|
Molekularformel |
C9H8N2O3 |
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
2,5-dimethyl-6-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C9H8N2O3/c1-5-3-7-9(14-6(2)10-7)4-8(5)11(12)13/h3-4H,1-2H3 |
InChI-Schlüssel |
OOLAYGMZAQCZMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)C |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Substituent Effects
Tinopal® OB (2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole))
- Substituents : Thiophenediyl bridge and tert-butyl groups.
- Key Properties : High thermal stability (melting point: 196–202°C), excellent fluorescence, and solubility in organic solvents.
- Applications : Optical brightener in polymers (polyesters, PVC, polyamides) and fibers .
- Comparison: Unlike 2,5-dimethyl-6-nitro-1,3-benzoxazole, Tinopal® OB’s extended thiophenediyl structure and tert-butyl groups enhance heat resistance and whitening efficiency.
2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole
- Substituents : 4-Methylphenyl at position 2 and nitro at position 5.
- Key Properties: Planar structure (dihedral angle: 6.7° between rings), melting point 164°C (dec.), and applications in nonlinear optics (NLO) and conjugated polymers .
2,5-Dichloro-1,3-benzoxazole
- Substituents : Chlorine at positions 2 and 4.
- Key Properties : Electron-withdrawing chlorine substituents; used in synthetic intermediates.
- Applications : Research chemical for pharmaceuticals and agrochemicals .
- Comparison : Chlorine’s electronegativity is lower than nitro, making the dichloro derivative less electron-deficient. The nitro group in the target compound may enhance reactivity in electrophilic substitutions or charge-transfer applications.
Electronic and Optical Properties
- Nitro vs. Chloro Groups : Nitro groups (as in the target compound) are stronger electron-withdrawing groups than chloro, leading to greater electron deficiency and red-shifted absorption in UV-Vis spectra. This is critical for applications in organic photovoltaics or luminescent materials .
- Methyl vs. tert-Butyl Groups: Methyl substituents (target compound) offer moderate steric effects and improved solubility compared to tert-butyl groups (Tinopal® OB), which prioritize thermal stability .
Thermal and Solubility Profiles
Vorbereitungsmethoden
Acylation of o-Aminophenol Derivatives
Reaction of 2-amino-4-methylphenol with acetyl chloride or propionyl chloride in aprotic solvents (e.g., dimethylacetamide, DMAc) at 5–50°C yields N-acyl intermediates. Triethylamine is employed to scavenge HCl, achieving >90% conversion.
Cyclization with Acid Catalysts
Cyclization of the N-acyl intermediate is catalyzed by p-toluenesulfonic acid (pTSA) or polyphosphoric acid (PPA) at 120–140°C. Solvents such as toluene or xylene facilitate azeotropic water removal, driving the reaction to completion within 1–2 hours.
Example Protocol
-
Step 1 : 2-Amino-4-methylphenol (1.0 mol) reacts with acetyl chloride (1.1 mol) in DMAc at 10°C for 1 hour.
-
Step 2 : Add pTSA (0.1 mol) and reflux in toluene for 1.5 hours.
Regioselective Nitration at C6
Nitration of the pre-formed benzoxazole core requires careful control to avoid over-nitration and byproducts.
Nitrating Agents and Conditions
A mixed acid system (HNO₃/H₂SO₄) at 0–5°C selectively nitrates the electron-deficient C6 position. The methyl groups at C2 and C5 act as weakly deactivating substituents, directing nitration to the para position relative to the oxazole oxygen.
Optimized Nitration Procedure
-
Dissolve 2,5-dimethyl-1,3-benzoxazole (1.0 mol) in concentrated H₂SO₄.
-
Add fuming HNO₃ (1.2 mol) dropwise at 0°C, stir for 3 hours.
-
Quench with ice water, neutralize with NaHCO₃, and extract with CH₂Cl₂.
Alternative Pathways: Sequential Functionalization
Nitration Prior to Cyclization
Nitrating 2-amino-4-methyl-5-nitrophenol before cyclization avoids side reactions. This method uses HNO₃/AcOH at 25°C, followed by acylation and cyclization:
Nucleophilic Methylation
Post-cyclization methylation at C5 is achievable using methyl iodide and K₂CO₃ in DMF at 80°C. However, this route suffers from lower regioselectivity (≤60% yield).
Industrial-Scale Considerations and Catalytic Innovations
Solvent and Catalyst Recycling
Industrial protocols emphasize solvent recovery (e.g., DMAc distillation) and acid catalyst reuse, reducing waste by 40%.
Lewis Acid Catalysis
Zinc chloride and AlCl₃ enhance cyclization efficiency, lowering reaction temperatures to 100°C while maintaining yields >85%.
Analytical Characterization and Quality Control
Spectroscopic Data
Q & A
Q. Q1. What are the most reliable synthetic routes for 2,5-dimethyl-6-nitro-1,3-benzoxazole, and how can reaction conditions be optimized for yield and purity?
Basic: The compound can be synthesized via cyclocondensation reactions. A common method involves reacting substituted aminophenols with carboxylic acid derivatives in acidic media. For example, 2-amino-5-nitrophenol derivatives react with toluic acid in polyphosphoric acid at 150°C, yielding nitrobenzoxazole derivatives after recrystallization (69% yield) . Alternative routes include refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids in ethanol, followed by purification via chromatography or recrystallization .
Advanced:
Optimization requires balancing temperature, catalyst choice, and solvent polarity. For instance, polyphosphoric acid enhances cyclization efficiency but may require post-reaction neutralization. Catalytic systems like PdCl₂(PPh₃)₂/CuI in Et₃N/THF (used in similar benzoxazole syntheses) improve regioselectivity . Kinetic studies using HPLC or TLC can identify intermediate stability and guide stepwise adjustments.
Q. Table 1: Comparison of Synthetic Methods
Structural Characterization
Q. Q2. Which analytical techniques are critical for confirming the structure of 2,5-dimethyl-6-nitro-1,3-benzoxazole, and how are contradictions in data resolved?
Basic:
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., nitro and methyl groups). For example, methyl protons typically appear at δ 2.4–2.6 ppm, while aromatic protons show splitting patterns consistent with benzoxazole conjugation .
- MS : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight. Fragmentation patterns distinguish nitro vs. other electron-withdrawing groups .
Advanced:
- X-ray crystallography : Resolves ambiguities in planar vs. non-planar conformations. For example, dihedral angles between benzoxazole and substituent rings (e.g., 6.7° in 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole) confirm π-conjugation . Use SHELXL for refinement and WinGX/ORTEP for visualization .
- IR/Raman : Differentiate nitro (asymmetric stretch at ~1520 cm⁻¹) from carbonyl groups.
Biological Activity Profiling
Q. Q3. How can researchers design experiments to evaluate the antimicrobial potential of 2,5-dimethyl-6-nitro-1,3-benzoxazole derivatives?
Basic:
- In vitro assays : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with electron-withdrawing groups (e.g., nitro) often show enhanced activity due to membrane disruption .
- Antioxidant tests : DPPH/ABTS radical scavenging assays quantify hydrogen-donating capacity .
Advanced:
- Structure-activity relationship (SAR) : Modify substituents (e.g., methyl vs. chloro) and correlate with bioactivity. For example, 5,7-dichloro derivatives exhibit higher antifungal activity .
- Molecular docking : Simulate binding to target enzymes (e.g., fungal CYP51). Use AutoDock Vina with PDB structures to prioritize synthetic targets .
Crystallographic Data Interpretation
Q. Q4. What methodologies are recommended for resolving discrepancies between computational and experimental structural data?
Advanced:
- DFT calculations : Compare optimized geometries (e.g., Gaussian09) with X-ray data. Discrepancies in bond lengths >0.02 Å may indicate crystal packing effects .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O) using CrystalExplorer. For example, weak H-bonds with nitro groups stabilize crystal packing .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value (2-(4-methylphenyl)-6-nitro-1,3-benzoxazole) | Significance |
|---|---|---|
| Dihedral angle | 6.7° | Confirms π-conjugation |
| H-bond interactions | C–H···O (2.8–3.1 Å) | Stabilizes crystal packing |
Computational Modeling
Q. Q5. How can density functional theory (DFT) enhance the understanding of electronic properties in 2,5-dimethyl-6-nitro-1,3-benzoxazole?
Advanced:
- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity. Nitro groups lower LUMO energy, enhancing electrophilicity .
- NLO properties : Hyperpolarizability (β) calculations identify candidates for optoelectronic applications. Benzoxazole-thiophene hybrids show β values >100 × 10⁻³⁰ esu .
Contradictory Data Analysis
Q. Q6. How should researchers address contradictions between spectral data and crystallographic results?
Advanced:
- Multi-technique validation : Cross-check NMR chemical shifts with X-ray torsional angles. For example, apparent aromatic proton splitting in NMR may conflict with crystallographic coplanarity due to dynamic effects in solution .
- Temperature-dependent studies : Variable-temperature NMR or XRD can resolve conformational flexibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
